2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid” is a chemical compound with the molecular formula C10H11NO4 . It has been mentioned in various scientific literature .
Synthesis Analysis
The synthesis of compounds related to “2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid” has been described in several studies . For example, a series of α-aminophosphonates were synthesized by a one-pot three-component reaction .Molecular Structure Analysis
The molecular structure of “2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid” can be found in databases like PubChem . For more detailed structural analysis, crystallography studies may be needed .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid” can be found in databases like PubChem .Scientific Research Applications
Application in Pharmaceutical Chemistry
Summary of the Application
This compound has been used in the synthesis of new heterocyclic compounds with promising biological activities for medical and biological applications . Specifically, it has been used in the formation of Schiff base derivatives .
Methods of Application or Experimental Procedures
The compound was synthesized through microwave-assisted Schiff base formation by reacting 2- (4-methoxyphenyl)acetohydrazide and 4-amino-3- (4-methoxybenzyl)-1H-1,2,4-triazole-5 (4H)-thione with various substituted aldehydes . The newly synthesized compounds were characterized by FT-IR, 1 H NMR and 13 C NMR spectral analysis .
Results or Outcomes
The synthesized derivatives were screened for their in vivo anti-inflammatory and in vitro anti-oxidant activities using carrageenan induced rat paw edema test and DPPH free radical scavenging assay, respectively . Compounds 4a, 4c, 7a, and 7c screened as potent anti-inflammatory drugs significantly lowered the volume of rat paw edema .
Application in Organic & Biomolecular Chemistry
Summary of the Application
This compound has been used in the anodic oxidation of a natural antioxidative catechol, hydroxytyrosol .
Methods of Application or Experimental Procedures
The anodic oxidation of hydroxytyrosol was developed in an acetonitrile/dimethylsulfoxide (or acetonitrile/water) solvent mixture to produce the resulting non-activated o-quinone and generate structural analogues . 2-Amino-2,3-dihydro-1,4-benzodioxane derivatives were obtained as two regioisomers in good to high overall yields (65–90%) and 1: 3 ratios, through an inverse electron demand Diels–Alder (IEDDA) reaction between the electrogenerated o-quinone and tertiary enamines .
Results or Outcomes
The reaction became regiospecific with the insertion of an electron withdrawing (or electron donating) group on the catechol . With some aliphatic enamines, a competitive 1,6-Michael addition took place, affording 2-hydroxy-1,2,4,5-tetrahydrobenzo[d]oxepine compounds .
Application in Anticancer Drug Discovery
Summary of the Application
2-Aminothiazole derivatives, which include “2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid”, have emerged as a promising scaffold in medicinal chemistry and drug discovery research . They have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Methods of Application or Experimental Procedures
The compound was used in the synthesis of various 2-aminothiazole analogs . The synthesized compounds were then tested for their anticancer activity against different human cancerous cell lines .
Results or Outcomes
The 2-aminothiazole derivatives showed potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This indicates that these compounds could potentially be used in the development of new anticancer drugs .
Application in Organic Synthesis
Summary of the Application
“2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid” has been used in the synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-2-yl) (piperazin-1-yl)methanone .
Methods of Application or Experimental Procedures
The compound was synthesized by adding the acyl chloride to an excess of piperidine .
Results or Outcomes
The reaction resulted in the formation of 2,3-dihydrobenzo[b][1,4]dioxin-2-yl) (piperazin-1-yl)methanone .
Application in Medicinal Chemistry
Summary of the Application
2-Aminothiazole derivatives, which include “2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid”, have been used in the synthesis of 2-substituted benzothiazoles .
Methods of Application or Experimental Procedures
The compound was used in the synthesis of various 2-substituted benzothiazole analogs . The synthesized compounds were then tested for their diverse biological activities .
Results or Outcomes
The 2-substituted benzothiazoles exhibited diverse biological activities, including anticonvulsant, antimicrobial, and antioxidant properties, making them valuable in drug discovery .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c11-9(10(12)13)6-1-2-7-8(5-6)15-4-3-14-7/h1-2,5,9H,3-4,11H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLLZPGNWVELHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405021 |
Source
|
Record name | Amino(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid | |
CAS RN |
73101-09-4 |
Source
|
Record name | Amino(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.